molecular formula C9H8ClNO B6239006 2-(2-chloro-5-methoxyphenyl)acetonitrile CAS No. 90537-17-0

2-(2-chloro-5-methoxyphenyl)acetonitrile

Cat. No.: B6239006
CAS No.: 90537-17-0
M. Wt: 181.6
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Description

2-(2-Chloro-5-methoxyphenyl)acetonitrile is an organic compound with the molecular formula C9H8ClNO It is a nitrile derivative characterized by the presence of a chloro and methoxy group on a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-chloro-5-methoxyphenyl)acetonitrile typically involves the reaction of 2-chloro-5-methoxybenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is carried out under reflux conditions to facilitate the substitution of the chloride group with the nitrile group.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and reduced production costs.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of the nitrile group can yield primary amines.

    Substitution: The chloro group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are often employed.

Major Products:

    Oxidation: 2-(2-chloro-5-methoxyphenyl)acetic acid.

    Reduction: 2-(2-chloro-5-methoxyphenyl)ethylamine.

    Substitution: Various substituted phenylacetonitriles depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to evaluate its efficacy as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 2-(2-chloro-5-methoxyphenyl)acetonitrile largely depends on its chemical reactivity. The nitrile group can undergo hydrolysis to form carboxylic acids, which may interact with biological targets. The chloro and methoxy groups can influence the compound’s binding affinity to various enzymes and receptors, modulating its biological effects.

Comparison with Similar Compounds

  • 2-(2-Chloro-4-methoxyphenyl)acetonitrile
  • 2-(2-Chloro-5-methylphenyl)acetonitrile
  • 2-(2-Chloro-5-ethoxyphenyl)acetonitrile

Comparison: Compared to its analogs, 2-(2-chloro-5-methoxyphenyl)acetonitrile is unique due to the presence of the methoxy group at the 5-position, which can significantly influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and potentially improve its pharmacokinetic properties.

Properties

CAS No.

90537-17-0

Molecular Formula

C9H8ClNO

Molecular Weight

181.6

Purity

95

Origin of Product

United States

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